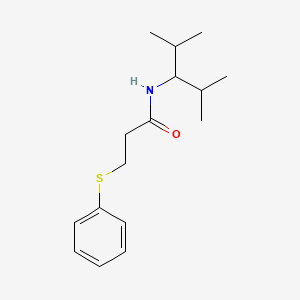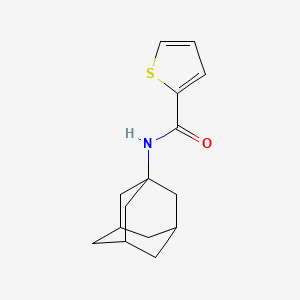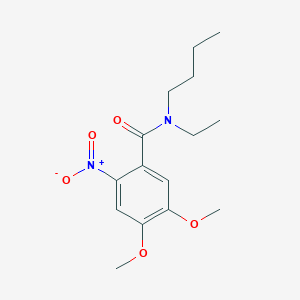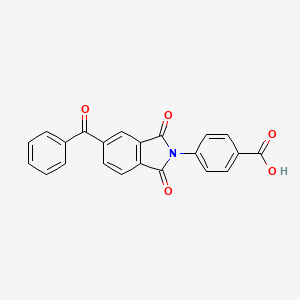
N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thioamide compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer, and neurodegeneration. It has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to inhibit the expression of matrix metalloproteinases, enzymes that play a role in cancer metastasis and neurodegeneration.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. It has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and liver cancer. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a useful tool for studying various disease processes. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal models, further studies are needed to determine its safety in humans.
Direcciones Futuras
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide. One area of interest is its potential as a treatment for inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide in humans, as well as its potential for use in combination with other therapies.
Métodos De Síntesis
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide involves the reaction of 3-phenylthiopropanoic acid with isobutyric anhydride and sodium hydride in dry tetrahydrofuran. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-12(2)16(13(3)4)17-15(18)10-11-19-14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZUFVPQZKOAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5223682.png)
![1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5223685.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223699.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B5223702.png)
![9-[3-(diethylamino)propyl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5223703.png)


![2-[3,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl]-1,2-thiazinane 1,1-dioxide](/img/structure/B5223731.png)
![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)

![methyl 2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5223750.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5223763.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5223778.png)